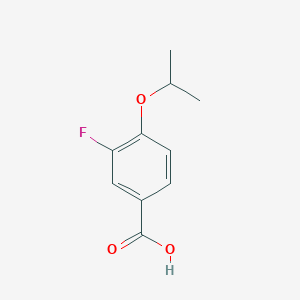

6-(4-氟苯基)-6-氧代己酸乙酯

描述

The description of a compound typically includes its molecular formula, structure, and the type of functional groups present.

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure and molecular weight of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and stability.科学研究应用

合成和表征

- 合成技术:一项研究报告了结构类似的化合物 2-氨基-4-(4-氟苯基)-6-苯基环己-1,3-二烯-1-羧酸乙酯的合成,展示了 6-(4-氟苯基)-6-氧代己酸乙酯在复杂有机合成中的应用。该过程涉及在冰醋酸中与乙酸铵反应,表明 6-(4-氟苯基)-6-氧代己酸乙酯在化学转化中的多功能性 (Sapnakumari 等人,2014)。

- 晶体学和结构分析:使用单晶 X 射线衍射分析了相关化合物的晶体结构,突出了 6-(4-氟苯基)-6-氧代己酸乙酯衍生物在晶体学研究和结构确定中的用途 (Gündoğdu 等人,2017)。

生物学和药理学研究

- 酶促反应和生物转化:6-(4-氟苯基)-6-氧代己酸乙酯已用于研究酮酯的对映选择性还原,证明了其在探索和理解酶介导的转化以产生手性化合物方面的意义 (Salvi 和 Chattopadhyay,2006)。

- 细胞毒性和抗癌特性:6-(4-氟苯基)-6-氧代己酸乙酯的衍生物对几种人类癌细胞系表现出有效的细胞毒活性。它还对 VEGFR-2 和 EGFR 酪氨酸激酶表现出显着的抑制活性,表明其作为抗癌剂的潜力 (Riadi 等人,2021)。

- 分子对接和药物开发:该化合物一直是分子对接研究的主题,表明其在药物发现和开发中的作用,特别是对于抗阿尔茨海默病药物,展示了其在药理学研究中的潜力 (Sheena Mary 等人,2015)。

分析和方法学研究

- 分析方法开发:6-(4-氟苯基)-6-氧代己酸乙酯一直是生物分析方法开发的主题,强调了其在药代动力学和药物代谢研究中的重要性。这包括建立定量测量技术和体外代谢物分析 (Nemani 等人,2018)。

安全和危害

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that should be taken while handling it.

未来方向

This could involve potential applications of the compound, further reactions or derivatives that could be explored, and unanswered questions about its properties or behavior.

Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. For a specific compound, it would be necessary to look up the available literature and data. If you have a different compound you’d like me to analyze, feel free to ask!

属性

IUPAC Name |

ethyl 6-(4-fluorophenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FO3/c1-2-18-14(17)6-4-3-5-13(16)11-7-9-12(15)10-8-11/h7-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJFYIZGCBLMAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592565 | |

| Record name | Ethyl 6-(4-fluorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl-6-(4-fluorophenyl)-6-oxohexanoate | |

CAS RN |

327189-51-5 | |

| Record name | Ethyl 6-(4-fluorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B1318966.png)